molecular formula C10H11ClF3N B2937319 [1-(2,3,4-Trifluorophenyl)cyclopropyl]methanamine hydrochloride CAS No. 1558243-09-6

[1-(2,3,4-Trifluorophenyl)cyclopropyl]methanamine hydrochloride

Cat. No.: B2937319
CAS No.: 1558243-09-6
M. Wt: 237.65
InChI Key: LZRJCQQCVLJKNJ-UHFFFAOYSA-N
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Description

[1-(2,3,4-Trifluorophenyl)cyclopropyl]methanamine hydrochloride: is a chemical compound characterized by a trifluorophenyl group attached to a cyclopropyl ring, which is further connected to a methanamine group and a hydrochloride moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(2,3,4-Trifluorophenyl)cyclopropyl]methanamine hydrochloride typically involves multiple steps, starting with the preparation of the trifluorophenyl cyclopropyl intermediate. This intermediate can be synthesized through a cyclopropanation reaction using a suitable trifluorophenyl precursor and a cyclopropanation reagent such as diazomethane.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale cyclopropanation reactions, followed by the introduction of the amine group through reductive amination. The final step involves the formation of the hydrochloride salt to improve the compound's stability and solubility.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The trifluorophenyl group can be oxidized to form trifluorophenol derivatives.

  • Reduction: : The amine group can be reduced to form secondary or tertiary amines.

  • Substitution: : The cyclopropyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Nucleophiles like halides and amines can be used in substitution reactions.

Major Products Formed

  • Oxidation: : Trifluorophenol derivatives.

  • Reduction: : Secondary or tertiary amines.

  • Substitution: : Substituted cyclopropyl derivatives.

Scientific Research Applications

This compound has various applications in scientific research, including:

  • Chemistry: : Used as a building block in organic synthesis and as a reagent in cyclopropanation reactions.

  • Biology: : Studied for its potential biological activity and interactions with biological targets.

  • Medicine: : Investigated for its pharmacological properties and potential therapeutic uses.

  • Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which [1-(2,3,4-Trifluorophenyl)cyclopropyl]methanamine hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The trifluorophenyl group can influence the compound's binding affinity to receptors and enzymes, while the cyclopropyl ring can affect its overall stability and reactivity.

Comparison with Similar Compounds

[1-(2,3,4-Trifluorophenyl)cyclopropyl]methanamine hydrochloride: is unique due to its trifluorophenyl group, which imparts distinct chemical and physical properties compared to similar compounds. Some similar compounds include:

  • [1-(4-Fluorophenyl)cyclopropyl]methanamine hydrochloride

  • [1-(3,4-Dimethoxyphenyl)cyclopropyl]methanamine hydrochloride

  • [1-(3-Chlorophenyl)cyclopropyl]methanamine hydrochloride

These compounds differ in their substituents, which can lead to variations in their reactivity, biological activity, and applications.

Properties

IUPAC Name

[1-(2,3,4-trifluorophenyl)cyclopropyl]methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3N.ClH/c11-7-2-1-6(8(12)9(7)13)10(5-14)3-4-10;/h1-2H,3-5,14H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZRJCQQCVLJKNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CN)C2=C(C(=C(C=C2)F)F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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